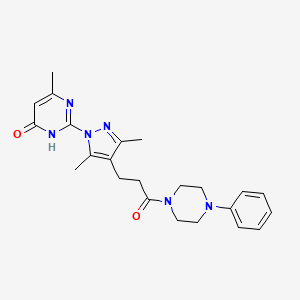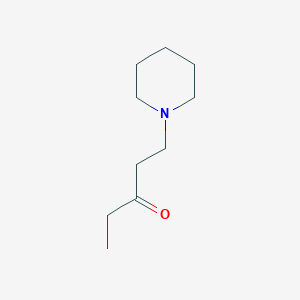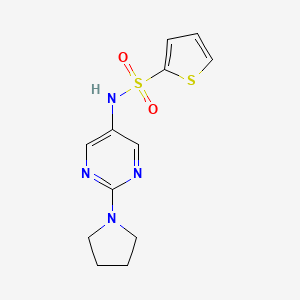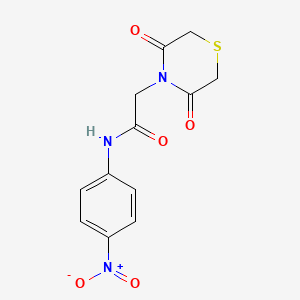![molecular formula C23H22N4O5 B2548688 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900879-40-5](/img/structure/B2548688.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a complex organic molecule that likely belongs to the class of pyrido[1,2-a]pyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties, as seen in the related research on antipyrine-like derivatives and pyrido[1,2-a]pyrimidine analogs which have been studied for their analgesic properties and interactions with biological targets .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidine derivatives typically involves multi-step reactions, often starting from simpler pyrimidine or pyrazole precursors. For instance, the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was achieved by reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol . Similarly, the synthesis of N-3-substituted 9-methoxy-4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives was performed using microwave-assisted reactions, starting from primary amines and a key intermediate . These methods suggest that the synthesis of the compound would also involve a multi-step process, possibly including amidation and cyclocondensation reactions.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring. The X-ray structure characterization and Hirshfeld surface analysis of similar compounds have shown that they crystallize in specific space groups and their crystal packing is stabilized by hydrogen bonds and π-interactions . The molecular structure of the compound would likely exhibit similar features, with potential additional interactions due to the presence of the 1,3-benzodioxol and methoxypropyl groups.
Chemical Reactions Analysis
The chemical reactions involving pyrido[1,2-a]pyrimidine derivatives can include modifications to optimize biological properties, such as methylation of specific positions on the pyridine moiety . These modifications can significantly affect the compound's analgesic properties, as demonstrated by the increased biological activity of para-substituted derivatives upon methylation . The compound may also undergo similar chemical modifications to enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various functional groups, like the benzodioxol and methoxypropyl groups in the compound , would affect these properties. The NMR spectroscopy data of related compounds indicate that the signals of aromatic protons are affected by the surrounding chemical environment . The compound's analgesic properties were evaluated using the "acetic acid writhings" model, suggesting that it may have similar applications .
科学的研究の応用
Heterocyclic Compound Synthesis and Medicinal Applications
Heterocyclic compounds, especially those containing pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine moieties, are of significant interest in medicinal chemistry due to their diverse biological activities. Research efforts have been directed towards synthesizing novel heterocyclic compounds that exhibit analgesic, anti-inflammatory, antitumor, and antihypertensive activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural products has been explored for their potential as anti-inflammatory and analgesic agents, highlighting the therapeutic potential of structurally complex heterocycles (Abu‐Hashem et al., 2020).
Antitumor Activity
The pursuit of novel anticancer agents has led to the design and synthesis of compounds with pyrrolo[2,3-d]pyrimidine scaffolds, showing promise as dual inhibitors of key enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These compounds have been evaluated for their antitumor efficacy, with some showing significant potency against various cancer cell lines, suggesting their potential utility as cancer therapeutics (Gangjee et al., 2005).
Antihypertensive and Endothelin Receptor Antagonism
Compounds bearing similarity to the query compound have also been investigated for their antihypertensive activities. The design and synthesis of dihydropyrimidines have been specifically targeted for their potential role in managing hypertension, demonstrating the versatility of heterocyclic compounds in addressing cardiovascular diseases (Rana et al., 2004). Furthermore, derivatives without the benzodioxole moiety have been developed as potent and selective endothelin-A receptor antagonists, showcasing the importance of structural modifications in enhancing receptor selectivity and therapeutic potential (Tasker et al., 1997).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-30-10-4-9-26-17(12-16-21(26)25-20-5-2-3-8-27(20)23(16)29)22(28)24-13-15-6-7-18-19(11-15)32-14-31-18/h2-3,5-8,11-12H,4,9-10,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMFZJFJBMSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)
![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)


![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)
![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)
